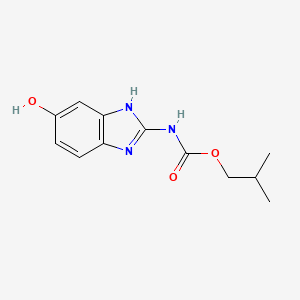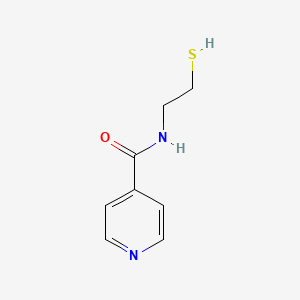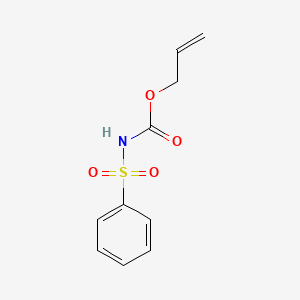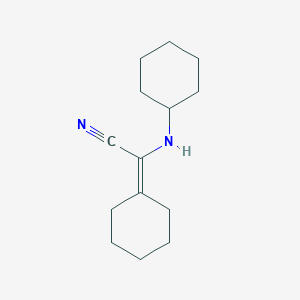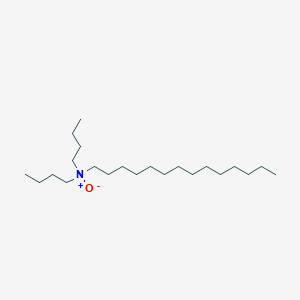![molecular formula C33H48O6P2-2 B14501788 [Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite CAS No. 64918-96-3](/img/structure/B14501788.png)
[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite: is a complex organophosphorus compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s unique structure, which includes bulky tert-butyl groups and a phosphite moiety, contributes to its effectiveness in preventing oxidative degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of [Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite typically involves the reaction of 2,4-ditert-butylphenol with phosphorus trichloride in the presence of a catalyst. The reaction is carried out in multiple stages:
Preliminary Stage: 2,4-ditert-butylphenol and a portion of the catalyst are combined.
First Stage: The mixture is reacted with phosphorus trichloride at temperatures between 55°C to 70°C under normal pressure for 15 to 40 minutes.
Second Stage: The reaction mixture is further reacted at temperatures above 140°C under normal pressure.
Third Stage: The mixture is subjected to reduced pressure at temperatures of at least 186°C to isolate the final product.
Industrial Production Methods:
Industrial production of this compound follows a similar multi-stage process, often optimized for large-scale synthesis. The absence of solvents in the reaction process makes it more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphite group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Formation of bis(2,4-ditert-butylphenyl) phosphate.
Reduction: Formation of bis(2,4-ditert-butylphenyl) phosphine.
Substitution: Formation of various substituted phosphites depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an antioxidant in the stabilization of polymers and plastics.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry:
- Widely used in the production of polyolefins and other polymers to prevent oxidative degradation.
- Employed in the manufacturing of single-use bioprocessing equipment .
Mécanisme D'action
The antioxidant properties of [Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite are primarily due to its ability to scavenge free radicals and decompose peroxides. The bulky tert-butyl groups provide steric hindrance, protecting the phosphite moiety from rapid oxidation. The compound interacts with free radicals, converting them into more stable, non-reactive species, thereby preventing oxidative damage .
Comparaison Avec Des Composés Similaires
- Tris(2,4-di-tert-butylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) phosphate
- Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite
Comparison:
- Tris(2,4-di-tert-butylphenyl) phosphite: Similar antioxidant properties but differs in the number of phenyl groups attached to the phosphite moiety .
- Bis(2,4-di-tert-butylphenyl) phosphate: Contains a phosphate group instead of a phosphite, leading to different reactivity and applications .
- Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite: Contains additional pentaerythritol groups, providing enhanced stability and different industrial applications .
The uniqueness of [Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite lies in its specific structure, which offers a balance of steric protection and reactivity, making it highly effective as an antioxidant in various applications.
Propriétés
Numéro CAS |
64918-96-3 |
|---|---|
Formule moléculaire |
C33H48O6P2-2 |
Poids moléculaire |
602.7 g/mol |
Nom IUPAC |
[bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite |
InChI |
InChI=1S/C33H48O6P2/c1-28(2,3)22-13-15-24(26(17-22)30(7,8)9)33(39-40(34)35,32-19-36-41(37-20-32)38-21-32)25-16-14-23(29(4,5)6)18-27(25)31(10,11)12/h13-18H,19-21H2,1-12H3/q-2 |
Clé InChI |
MHIGQIDJTUEPHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)(C34COP(OC3)OC4)OP([O-])[O-])C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


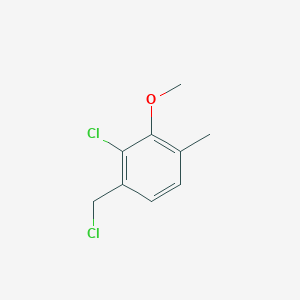
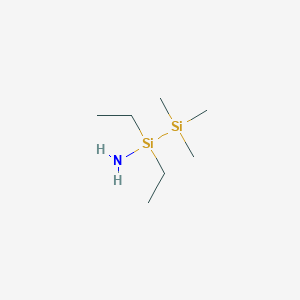
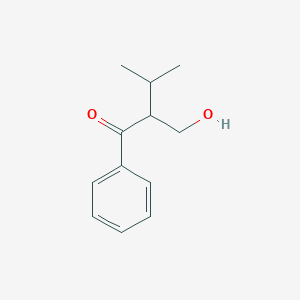

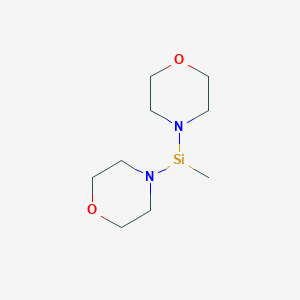
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)

![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
